molecular formula C9H9N3O3 B7945354 ethyl 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

ethyl 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B7945354
M. Wt: 207.19 g/mol
InChI Key: YAGFPWGVDOXLLW-UHFFFAOYSA-N
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Description

The compound identified as “ethyl 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate” is a chemical entity listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves specific synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical literature or patents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

ethyl 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways are essential to understand its full mechanism of action.

Properties

IUPAC Name

ethyl 4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-7-8(13)10-5-11-12(7)4-6/h3-5H,2H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGFPWGVDOXLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN2C(=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.